4-(2,4-Dichlorophenoxy)phenetole
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Overview
Description
4-(2,4-Dichlorophenoxy)phenetole is an organic compound that belongs to the class of phenoxy ethers It is characterized by the presence of a phenetole group substituted with a 2,4-dichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)phenetole typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,4-dichlorophenol with phenetole under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)phenetole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-(2,4-Dichlorophenoxy)phenetole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenoxy)phenetole involves its interaction with specific molecular targets. In plants, it mimics natural auxins, leading to uncontrolled growth and eventual plant death. The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
4-(2,4-Dichlorophenoxy)phenol: Another phenoxy derivative with comparable properties.
Uniqueness
4-(2,4-Dichlorophenoxy)phenetole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenetole group differentiates it from other phenoxy compounds, influencing its reactivity and applications .
Properties
CAS No. |
58942-49-7 |
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Molecular Formula |
C14H12Cl2O2 |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
2,4-dichloro-1-(4-ethoxyphenoxy)benzene |
InChI |
InChI=1S/C14H12Cl2O2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2H2,1H3 |
InChI Key |
LUEQDZVZKARUDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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